molecular formula C4H4Cl2O4 B017593 (R*,S*)-2,3-Dichlorosuccinic acid CAS No. 19922-87-3

(R*,S*)-2,3-Dichlorosuccinic acid

Cat. No. B017593
CAS RN: 19922-87-3
M. Wt: 186.97 g/mol
InChI Key: XSCRWBSKSVOZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R*,S*)-2,3-Dichlorosuccinic acid is a chemical compound that belongs to the family of organic acids. It is a white crystalline powder that is soluble in water and ethanol. The compound has been widely used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of (R*,S*)-2,3-Dichlorosuccinic acid is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes such as succinate dehydrogenase and fumarate hydratase. These enzymes play a crucial role in the Krebs cycle, which is responsible for the production of energy in cells. Inhibition of these enzymes leads to a decrease in energy production, which can result in cell death.

Biochemical And Physiological Effects

(R*,S*)-2,3-Dichlorosuccinic acid has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties. The compound has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases. It has also been shown to have cardioprotective effects and has been used in the treatment of cardiovascular diseases.

Advantages And Limitations For Lab Experiments

(R*,S*)-2,3-Dichlorosuccinic acid has several advantages for lab experiments. The compound is readily available and relatively inexpensive. It is also stable and can be stored for long periods. However, the compound has some limitations. It is toxic and must be handled with care. It is also highly reactive and can react with other compounds, which can affect the results of experiments.

Future Directions

(R*,S*)-2,3-Dichlorosuccinic acid has several potential future directions. The compound has been shown to have antitumor activity and has been used in the treatment of cancer. Further research could focus on the development of new drugs based on the compound. The compound has also been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases. Further research could focus on the development of new therapies for these diseases. The compound could also be used in the development of new materials with unique properties. Further research could focus on the synthesis of new materials based on the compound.

Synthesis Methods

(R*,S*)-2,3-Dichlorosuccinic acid can be synthesized through various methods. One of the most commonly used methods is the reaction between maleic acid and chlorine gas. The reaction is carried out in the presence of a catalyst such as iron (III) chloride. The product obtained is then purified through recrystallization. Another method involves the reaction between fumaric acid and chlorine gas in the presence of a catalyst such as sulfuric acid.

Scientific Research Applications

(R*,S*)-2,3-Dichlorosuccinic acid has been widely used in scientific research due to its unique properties. The compound has been used as a reagent in the synthesis of other organic compounds. It has also been used in the development of new drugs. The compound has been shown to have antitumor activity and has been used in the treatment of cancer. It has also been used in the treatment of various other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

2,3-dichlorobutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCRWBSKSVOZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)(C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960849
Record name 2,3-Dichlorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R*,S*)-2,3-Dichlorosuccinic acid

CAS RN

3856-37-9, 19922-87-3, 40471-13-4
Record name (R*,S*)-2,3-Dichlorosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003856379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinic acid, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019922873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-2,3-dichlorosuccinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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